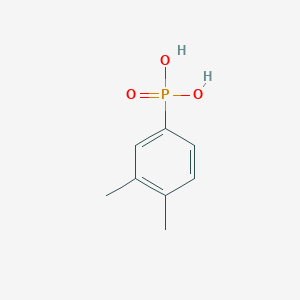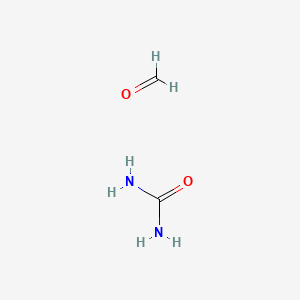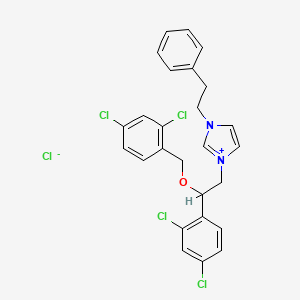
苯乙基脲
描述
Phenethylurea is a compound with the molecular weight of 164.21 . Its IUPAC name is N-(2-phenylethyl)urea .
Synthesis Analysis
Phenethylurea can be synthesized through various methods. For instance, tert-butylphenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and their structures were confirmed by NMR, FTIR, and mass spectrometry techniques . Another study reported the synthesis of phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups .
科学研究应用
二苯甲基-苯基脲的合成
苯乙基脲已用于二苯甲基-苯基脲的合成,该类化合物具有潜在的药理特性。 据报道,在由苯偶酰和苯乙基脲微波增强合成乙内酰脲的过程中,发生了意外的重排反应,这为这些脲衍生物提供了简便的合成途径 .
抗癌药物开发
研究表明,苯乙基脲衍生物可能表现出显著的抗癌活性。例如,某些苯乙基脲化合物对源于人宫颈癌细胞的HeLa细胞系表现出比顺铂高出八倍的效力。 这些发现表明,苯乙基脲衍生物可能是治疗人宫颈癌和非小细胞肺癌的先导化合物 .
抗氧化特性
除了其抗癌潜力外,苯乙基脲衍生物的抗氧化特性也得到了评估。 与标准抗氧化剂相比,这些化合物表现出显著的活性,表明其有可能用作氧化应激相关疾病的治疗剂 .
微波诱导有机反应增强(MORE)
苯乙基脲参与了MORE方法的开发,该方法在未密封的容器中,使用未经改装的家庭用微波炉进行反应。 该方法已被用于加速化学反应,包括合成各种有机化合物 .
化学合成优化
已探索了苯乙基脲在微波辐射下的反应性,以优化化学合成过程。 这包括生产取代的1-二苯甲基-3-苯基-脲,这可能对制药和其他化工产品的生产有影响 .
生物系统调节
据报道,对称和非对称脲衍生物,包括苯乙基脲,在生物系统中起着重要作用。 它们的调节能力可用于开发新的治疗剂 .
药物发现与设计
苯乙基脲的结构多功能性使其成为药物发现与设计中宝贵的支架。 其衍生物可以定制以与各种生物靶点相互作用,从而帮助创建具有特定作用的新型药物 .
科学研究基金
虽然不是化合物本身的直接应用,但苯乙基脲在各个科学领域的潜力可能会吸引研究经费和资金。 这种经济支持可以进一步探索其应用并开发相关技术 .
作用机制
Target of Action
It’s worth noting that phenethylamine, a related compound, has been shown to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans
Mode of Action
For instance, phenethylamine, a related compound, has been shown to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds like phenethylurea often interact with multiple biochemical pathways, leading to downstream effects that can influence various biological processes .
Result of Action
A study has shown that phenethylamine-based urea derivatives have demonstrated cytotoxicity and antioxidant properties . These compounds were found to be potent against HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines .
安全和危害
生化分析
Biochemical Properties
Phenethylurea has been found to exhibit antifungal and antibacterial activity, making it useful in the development of pharmaceuticals . It is also used as a herbicide, inhibiting the growth of weeds by disrupting their ability to produce essential amino acids .
Cellular Effects
Phenethylurea has been found to exhibit cytotoxicity and toxicity profiles on various cell lines, including HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines . The effects of Phenethylurea on these cell lines vary, indicating its potential role in influencing cell function.
Molecular Mechanism
It is known that Phenethylurea can interact with various biomolecules, potentially influencing enzyme activity and gene expression
属性
IUPAC Name |
2-phenylethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSMVZAFDWQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175931 | |
| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-04-5 | |
| Record name | N-(2-Phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K742FM9CQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, and how were they confirmed?
A: Both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and characterized using a combination of spectroscopic techniques. These included Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. These methods confirmed the molecular structures of the compounds. [, ]
Q2: How do computational chemistry methods contribute to understanding these compounds?
A: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, employing different hybrid functionals like B3LYP, B3P86, and PBE0 with the 6-311++G(d,p) basis set, have been used to predict the spectroscopic properties of these compounds. The solvent effects were also considered using the implicit IEFPCM model. These calculations showed a strong correlation (R² > 90%) with experimental data. Notably, the calculations revealed that conformational changes had a negligible impact on the absorption maximum (λmax) of these compounds. []
Q3: What insights into intermolecular interactions were gained from Hirshfeld surface analysis?
A: Hirshfeld surface analysis, coupled with electrostatic potential calculations, revealed that the dominant intermolecular interactions in both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea involve hydrogen atoms. These H---H interactions accounted for 39.6% and 46.3% of the closest contacts in the respective compounds, highlighting their significance in the solid-state packing and potential physicochemical properties. []
Q4: Has research explored the structure-activity relationship of phenethylurea derivatives for specific biological targets?
A: Yes, studies have investigated modifications of the phenethylurea scaffold to target the mu-opioid receptor (MOR). For instance, replacing the hydroxybenzene group in the compound PZM21 with a benzodioxolane group led to derivatives with enhanced analgesic activity and a greater bias toward G protein signaling compared to the parent compound. This highlights the impact of structural changes on the activity and selectivity profile of phenethylurea derivatives. []
Q5: Are there examples of stereospecific activity observed with phenethylurea derivatives?
A: Research has shown that the (+) isomer of α-(N-1-phenethyl) urea acts as a moderately potent inhibitor of Ca²⁺-stimulated mitochondrial respiration and ⁴⁵Ca²⁺ uptake, with 50% inhibition observed at 0.18 mM. In contrast, the (-) isomer showed no effect at concentrations up to 4 mM. This highlights the importance of stereochemistry in the biological activity of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,4-Triazolo[4,3-a]pyridine, 3-methyl-8-nitro-](/img/structure/B1617044.png)

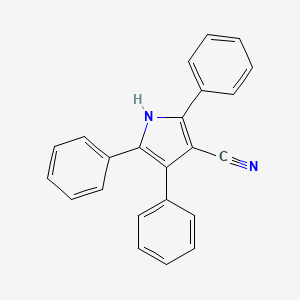
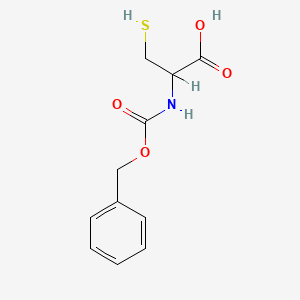

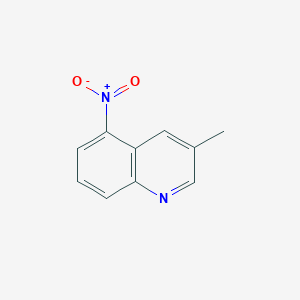
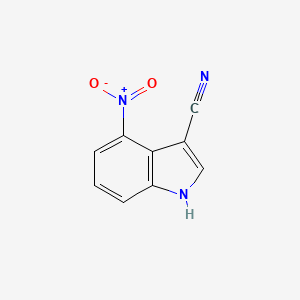
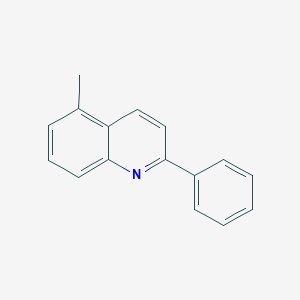
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)
